2-(2-Oxo-2-thiophen-2-ylethyl)sulfanyl-4,6-dithiophen-2-ylpyridine-3-carbonitrile
Overview
Description
The compound “2-(2-Oxo-2-thiophen-2-ylethyl)sulfanyl-4,6-dithiophen-2-ylpyridine-3-carbonitrile” is a chemical compound with immense potential in scientific research1. Its unique properties make it a valuable tool for various applications, from drug discovery to advanced materials development1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the sources I found.Scientific Research Applications
Synthesis and Antimicrobial Activities
The compound is involved in the synthesis of various derivatives with potential antimicrobial activities. One study elaborates on the synthesis of thiazoles and their fused derivatives, which exhibit antimicrobial activity against bacterial isolates such as Escherichia coli and Xanthomonas citri, as well as antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008). Similarly, new Thieno[2,3-b]pyridines and Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives incorporating the 5-Bromobenzofuran-2-yl moiety have been synthesized, showing promise for further biological applications (Abdelriheem et al., 2015).
Bioinorganic Chemistry
In bioinorganic chemistry, the compound has been used to synthesize complexes with Co(II) using Schiff bases derived from thiophene-2-glyoxal. These complexes have been studied for their antimicrobial activities against various microorganisms, showing that metal complexes can enhance antimicrobial effects compared to free ligands (Singh et al., 2009).
Domino Reaction and Heterocyclic System Synthesis
A notable application in organic synthesis is the use of the compound in domino reactions for creating complex heterocyclic systems. One study describes a domino reaction that leads to the synthesis of novel heterocyclic systems like pyrano[4'',3'',2'':4',5']chromeno[2',3':4,5]thieno[2,3-b]pyridin-2-ones, showcasing the versatility of the compound in synthesizing pharmacologically relevant structures (Bondarenko et al., 2016).
Environmental Applications
While the primary focus is on biomedical applications, compounds derived from 2-(2-Oxo-2-thiophen-2-ylethyl)sulfanyl-4,6-dithiophen-2-ylpyridine-3-carbonitrile could potentially find applications in environmental science, particularly in processes like oxidative desulfurization, as seen in related sulfur-containing compounds' research (Lu et al., 2010).
Safety And Hazards
There is no specific information available on the safety and hazards of this compound.
Future Directions
The future directions of research involving this compound are not specified in the sources I found.
properties
IUPAC Name |
2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-4,6-dithiophen-2-ylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2OS4/c21-11-14-13(17-4-1-7-24-17)10-15(18-5-2-8-25-18)22-20(14)27-12-16(23)19-6-3-9-26-19/h1-10H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCYTKKDAZEVLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=CS3)C4=CC=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2OS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxo-2-thiophen-2-ylethyl)sulfanyl-4,6-dithiophen-2-ylpyridine-3-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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